b-Isothipendyl Hydrochloride Salt
CAS No.: 132962-42-6
Cat. No.: VC8340611
Molecular Formula: C16H20ClN3S
Molecular Weight: 321.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132962-42-6 |
|---|---|
| Molecular Formula | C16H20ClN3S |
| Molecular Weight | 321.9 g/mol |
| IUPAC Name | N,N-dimethyl-2-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C16H19N3S.ClH/c1-12(11-18(2)3)19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H |
| Standard InChI Key | HFJJAJGARYYPMV-UHFFFAOYSA-N |
| Isomeric SMILES | CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC=C3.Cl |
| SMILES | CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC=C3.Cl |
| Canonical SMILES | CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC=C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
β-Isothipendyl Hydrochloride Salt (CAS: 132962-42-6) is a hydrochloride salt of a pyridobenzothiazine derivative with the systematic name N,N,ß-Trimethyl-10H-pyrido[3,2-b] benzothiazine-10-ethanamine Hydrochloride . Its molecular formula is , yielding a molecular weight of 285.13 g/mol . The compound’s structure features a 10H-pyrido[3,2-b] benzothiazine core substituted with a 2-dimethylamino-1-methylethyl group, which contributes to its pharmacological activity .
Key Structural Features:
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Core: Pyridobenzothiazine system (10H-pyrido[3,2-b] benzothiazine).
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Substituent: 2-Dimethylamino-1-methylethyl group at the thiazine nitrogen.
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Counterion: Hydrochloride salt for enhanced solubility and stability .
| Property | Value | Source |
|---|---|---|
| CAS Number | 132962-42-6 | |
| Molecular Formula | ||
| Molecular Weight | 285.13 g/mol | |
| Synonyms | ß-Isothipendyl HCl, Azipromazine Hydrochloride |
Synthesis and Industrial Production
The industrial synthesis of β-Isothipendyl Hydrochloride Salt is detailed in patent CN102924484A, which outlines a continuous reaction process optimized for high purity (>99%) and yield (>70%) . The method involves three stages:
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Reaction Setup:
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Alkylation:
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Salt Formation:
Advantages of the Method:
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Eliminates intermediate isolation steps, reducing production time and costs.
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Utilizes acetonitrile as a recyclable solvent, enhancing sustainability .
Pharmacological Applications
Antihistaminic Activity
β-Isothipendyl Hydrochloride functions as a potent histamine H1 receptor antagonist, making it effective in managing allergic reactions . Its isomer, α-Isothipendyl Hydrochloride, shares similar activity but differs in spatial orientation, affecting receptor binding affinity .
Physicochemical Properties and Stability
Solubility and Dissolution
Although solubility data for β-Isothipendyl Hydrochloride remains unreported , its hydrochloride salt form likely enhances water solubility compared to the free base. Patent US20090208579A1 highlights the importance of controlled dissolution in sustained-release formulations for basic drugs, which may apply to this compound . Key dissolution parameters include:
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Acidic Conditions (0.1 N HCl): Dissolution rate ≤60% at 1 hour .
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Phosphate Buffer (pH 6.8): Dissolution rate ratio (acidic/buffer) of 0.3–1.5 at 3 hours .
Thermal and Chemical Stability
The compound’s stability under ambient shipping conditions suggests robustness, though detailed degradation studies are lacking.
| Quantity | Price (€) |
|---|---|
| 10 mg | 274.00 |
| 50 mg | 1,199.00 |
| 100 mg | 1,875.00 |
Future Research Directions
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Solubility Optimization: Development of co-crystals or prodrugs to improve bioavailability.
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Anticancer Mechanism Studies: Evaluation of β-Isothipendyl’s interaction with cancer cell pathways.
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Formulation Advances: Exploration of matrix-type sustained-release systems to enhance therapeutic efficacy .
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